molecular formula C9H6N2O3 B073938 3-Hydroxyquinoxaline-2-carboxylic acid CAS No. 1204-75-7

3-Hydroxyquinoxaline-2-carboxylic acid

Cat. No. B073938
CAS RN: 1204-75-7
M. Wt: 190.16 g/mol
InChI Key: NMOWGWOAPRKWIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-hydroxyquinoxaline-2-carboxylic acid often involves cyclocondensation reactions and alkylation under phase transfer catalysis (PTC) conditions. For example, derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid were achieved through these methods, showcasing the versatility of quinoline derivatives in chemical synthesis (Filali Baba et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 3-hydroxyquinoxaline-2-carboxylic acid is characterized using spectroscopic NMR 1H and 13C, IR, and single-crystal X-ray diffraction techniques. Hirshfeld surface analysis further elucidates non-bonding intermolecular interactions, contributing to the understanding of solid-phase crystal packing (Filali Baba et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of 3-hydroxyquinoxaline-2-carboxylic acid derivatives highlight their potential as ligands in coupling reactions. For instance, 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide has been identified as an efficient novel ligand for copper-catalyzed coupling of aryl halides with phenols, demonstrating great functional-group tolerance and excellent reactive selectivity (Organic & Biomolecular Chemistry, 2013).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, including 3-hydroxyquinoxaline-2-carboxylic acid, are often studied through crystallography and solvatochromism. For example, the hydrogen-bonded triple helical structure of a related compound, 3-hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine, demonstrates the intricate arrangements possible within these molecules, influencing their physical properties and interactions (Arun et al., 2011).

Chemical Properties Analysis

The chemical properties, including antioxidant activity and potential as ligands for catalytic reactions, underline the versatility of 3-hydroxyquinoxaline-2-carboxylic acid derivatives. The antioxidant activity of some derivatives has been evaluated using various assays, indicating the potential for these compounds in pharmaceutical applications (Filali Baba et al., 2019).

Scientific Research Applications

  • Catalysis and Organic Synthesis:

    • Used as a ligand in copper-catalyzed C–N coupling reactions, enhancing the reaction efficiency with aryl halides and amines under mild conditions (Chen et al., 2012).
    • Another study demonstrated its application as a ligand for copper-catalyzed coupling of aryl halides with phenols (Qiu et al., 2013).
  • Optical and Material Science:

    • A study on 3-hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine showed properties like absorption and fluorescence solvatochromism, large stokes shift, and good thermal stability, indicating potential use in optical applications (Arun et al., 2010).
  • Pharmaceutical and Medicinal Chemistry:

    • Research on 3-ethoxyquinoxalin-2-carboxamides revealed potential antidepressant effects, specifically acting as 5-HT3 receptor antagonists (Mahesh et al., 2011).
  • Food Safety and Analysis:

    • A method was developed to detect 3-methylquinoxaline-2-carboxylic acid residue in pork using high-performance liquid chromatography-tandem mass spectrometry, indicating its relevance in food safety analysis (Wei et al., 2019).
  • Coordination Chemistry:

    • Research exploring copper(II) complexes with 3-hydroxyquinoxaline-2-carboxylic acid contributed to the understanding of metal coordination polymers, which are useful in gas storage and separation (Kukovec et al., 2014).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), a skin irritant (Skin Irrit. 2), and a specific target organ toxicity - single exposure (STOT SE 3) . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling the compound .

properties

IUPAC Name

3-oxo-4H-quinoxaline-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C9H6N2O3/c12-8-7(9(13)14)10-5-3-1-2-4-6(5)11-8/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOWGWOAPRKWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60152852
Record name 3-Hydroxy-2-quinoxalinecarboxylic acid
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Molecular Weight

190.16 g/mol
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Physical Description

Solid; [Acros Organics MSDS]
Record name 3-Hydroxy-2-quinoxalinecarboxylic acid
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Product Name

3-Hydroxyquinoxaline-2-carboxylic acid

CAS RN

1204-75-7
Record name 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid
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Record name 3-Hydroxy-2-quinoxalinecarboxylic acid
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Record name 3-Hydroxy-2-quinoxalinecarboxylic acid
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Record name 3-Oxo-4H-quinoxaline-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
MS Habib, CW Rees - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… 1,2-Dihydro-3-hydroxyquinoxaline - 2 - carboxylic Acid.-3 - Hydroxyquinoxaline - 2 - … to pH 2-5, 1,2-dihydr0-3-hydroxyquinoxaline-2carboxylic acid hydrate, m. p. decomp., depending on …
Number of citations: 7 pubs.rsc.org
VV Kumar, K Ram, MG Reddy, B Sethuram, TN Rao - 1982 - nopr.niscpr.res.in
… In the case of 3-hydroxyquinoxaline-2carboxylic acid we feel that the -OH group at 3position has lower inductive effect which can be seen from its acid dissociation constant and, hence, …
Number of citations: 0 nopr.niscpr.res.in
MS Habib, CW Rees - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… also been rep0rted.l Newbold and Spring also found that 2,3-dihydroxyquinoxaline (111) was the product of oxidation of 2-hydroxyquinoxaline, 3-hydroxyquinoxaline-2-carboxylic acid, …
Number of citations: 1 pubs.rsc.org
JW Clark-Lewis - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… H), which indicates that it is an acetyl derivative of the o-aminoanilide (IX; R = NH,) and this conclusion is supported by the ready hydrolysis 10 to 3-hydroxyquinoxaline-2-carboxylic acid…
Number of citations: 3 pubs.rsc.org
FE King, JW Clark-Lewis - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… The latter was obtained from synthetic 3-hydroxyquinoxaline-2carboxylic acid by treatment with diazomethane, the resulting methyl 3-methoxyquinoxaline-2carboxylate then being …
Number of citations: 20 pubs.rsc.org
Y Ahmad, MS Habib, M Iqbal, MI Qureshi… - Bulletin of the Chemical …, 1965 - journal.csj.jp
The compound IVb named in the title has been obtained by an unambiguous route. It has been shown to be identical with the product of the reaction of the N-oxide (Ia) with ethanolic …
Number of citations: 2 www.journal.csj.jp
B Kukovec, D Vila-Viçosa, M Zbačnik, M Calhorda… - Acta Cryst, 2014 - scripts.iucr.org
… Transition metal complexes with carboxylate based ligands eg 3-hydroxyquinoxaline-2-carboxylic acid (3OHquinoxH) are interesting due to the possible formation of porous structures …
Number of citations: 3 scripts.iucr.org
NK Dutt, GS Sanyal - Fresenius' Journal of Analytical Chemistry, 1972 - Springer
Number of citations: 1
NN Osborne - Neurochemistry International, 1992 - Pergamon
Number of citations: 2
ML Berger, P Rebernik, H Barth, CR Noe - Neurochemistry International, 1992 - Elsevier
Number of citations: 0

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